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molecular formula C9H11NO3 B1266387 2-Amino-3-hydroxy-3-phenylpropanoic acid CAS No. 69-96-5

2-Amino-3-hydroxy-3-phenylpropanoic acid

Cat. No. B1266387
M. Wt: 181.19 g/mol
InChI Key: VHVGNTVUSQUXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536209B2

Procedure details

Prepared starting from DL-3-phenylserine hydrate following sequentially general procedures W, X with isobutyric acid, Y and Z. LC-MS-conditions 02: tR=0.90 min; [M+H]+=232.51.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([CH:7]([OH:13])[CH:8]([NH2:12])[C:9]([OH:11])=[O:10])=[CH:3][CH:2]=1.[C:14](O)(=O)[CH:15]([CH3:17])[CH3:16]>>[CH:15]([C:17]1[O:13][C:7]([C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=2)=[C:8]([C:9]([OH:11])=[O:10])[N:12]=1)([CH3:16])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C(C(C(=O)O)N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
C(C)(C)C=1OC(=C(N1)C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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